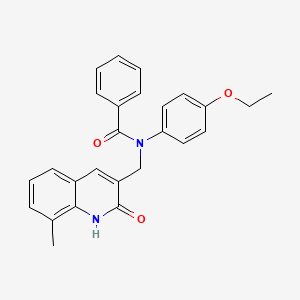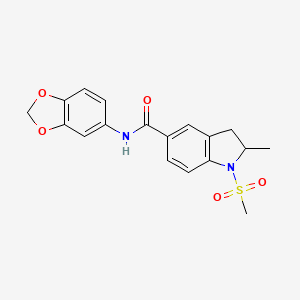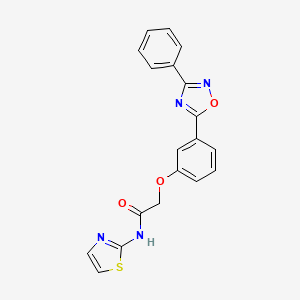
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition leads to the anti-inflammatory effects exhibited by this compound.
Biochemical and Physiological Effects:
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to exhibit antioxidant activity, which may play a role in its potential therapeutic applications.
实验室实验的优点和局限性
One of the primary advantages of using 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in lab experiments is its potential for use as a drug candidate. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for the study of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide. One potential direction is the further study of its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Additionally, further research may be conducted to explore its potential toxicity and safety profile. Finally, the synthesis method for this compound may be optimized to improve its yield and purity.
Conclusion:
In conclusion, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis method for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves a series of reactions that lead to the formation of the final product. The starting materials used in this synthesis include 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, thiazole-2-carboxylic acid, and acetic anhydride. The reaction involves the condensation of these starting materials in the presence of a catalyst, which leads to the formation of the final product.
科学研究应用
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been studied for its potential use as a drug candidate. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(21-19-20-9-10-27-19)12-25-15-8-4-7-14(11-15)18-22-17(23-26-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQWLBMFFBRZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

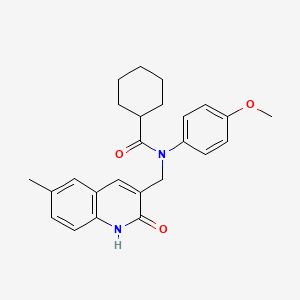





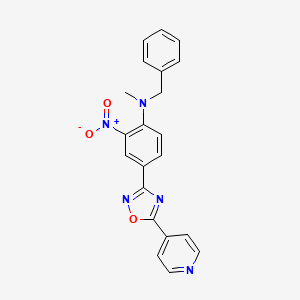
![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
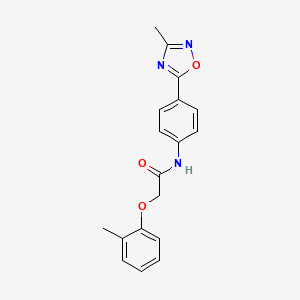
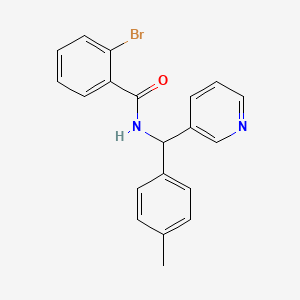
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
